2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine
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Overview
Description
2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine typically involves the reaction of 2-methyl-1H-indole-5-carboxaldehyde with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with different functional groups.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: A compound with anti-inflammatory and analgesic activities
Uniqueness
2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine is unique due to its specific structure and the presence of both cyano and guanidine groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11N5 |
---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
1-cyano-2-(2-methyl-1H-indol-5-yl)guanidine |
InChI |
InChI=1S/C11H11N5/c1-7-4-8-5-9(2-3-10(8)15-7)16-11(13)14-6-12/h2-5,15H,1H3,(H3,13,14,16) |
InChI Key |
MQKDBGZSPWMWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)N=C(N)NC#N |
Origin of Product |
United States |
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